(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
941895-83-6 |
|---|---|
Molecular Formula |
C24H21FN4O3 |
Molecular Weight |
432.455 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30) |
InChI Key |
JERUMQPOKYLSJK-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous urea and quinazolinone derivatives, focusing on structural motifs, spectroscopic data, and reported activities.
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound likely reduces metabolic oxidation compared to the 3-chloro-4-fluorophenyl group in compound 2k .
- Methoxy Positioning : The 4-methoxyphenethyl group in the target compound may confer better solubility than the 3-methoxy analog C20 due to reduced steric hindrance.
Spectroscopic Trends
- ¹H-NMR : Urea NH protons in similar compounds (e.g., δ 11.42 in 2k ) are deshielded due to conjugation with the carbonyl group. The absence of such data for the target compound necessitates further characterization using methods outlined in and .
- ESI-MS : High-resolution mass spectrometry (as used for 2k ) is critical for confirming molecular formulae, especially for complex heterocycles.
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